molecular formula C10H5F6N B1361174 3,5-Bis(trifluoromethyl)phenylacetonitrile CAS No. 85068-32-2

3,5-Bis(trifluoromethyl)phenylacetonitrile

Cat. No.: B1361174
CAS No.: 85068-32-2
M. Wt: 253.14 g/mol
InChI Key: YXGWYBUKRTYHJM-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that may be used in chemical synthesis . It has a linear formula of (CF3)2C6H3CH2CN .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which are potent growth inhibitors of drug-resistant bacteria . Another study reported the synthesis of 1,3,5-trinitro-2,2-bis(trifluoromethyl)-1,3,5-triazinane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula: (CF3)2C6H3CH2CN. It has a molecular weight of 253.14 g/mol . The InChI key of the compound is YXGWYBUKRTYHJM-UHFFFAOYSA-N .

Scientific Research Applications

Catalyst Development and Organocatalysis

3,5-Bis(trifluoromethyl)phenylacetonitrile has been utilized in the development of various catalysts. For instance, it plays a crucial role in the creation of hydrogen-bonding thiourea organocatalysts, especially in the context of binding with Lewis-basic sites, as evidenced by studies involving spectroscopy and theoretical computations (Lippert et al., 2012). Additionally, zwitterionic salts containing 3,5-bis(trifluoromethyl)phenyl have been demonstrated to be mild and effective organocatalysts for transesterification reactions (Ishihara et al., 2008).

Synthesis of Chiral Intermediates

A notable application of this compound is in the synthesis of chiral intermediates. For instance, its derivative, (R)-3,5-bis(trifluoromethyl)phenyl ethanol, is a key chiral intermediate in the synthesis of aprepitant, a medication used to prevent nausea and vomiting. This has been achieved through biocatalytic reduction using bacterial strains like Leifsonia xyli (Wang et al., 2011) and Burkholderia cenocepacia (Yu et al., 2018).

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism. Additionally, it has been shown to affect the signaling pathways related to oxidative stress, leading to changes in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, the compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other substances. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound may interact with cofactors such as NADPH, influencing the overall metabolic process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the presence of trifluoromethyl groups may influence the compound’s ability to cross cellular membranes and reach its target sites .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGWYBUKRTYHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234136
Record name (3,5-Bis(trifluoromethyl)phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-32-2
Record name 3,5-Bis(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Bis(trifluoromethyl)phenyl)acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Bis(trifluoromethyl)phenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5-bis(trifluoromethyl)phenyl]acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 3,5-Bis(trifluoromethyl)phenylacetonitrile chosen as a component in the design of these new quinoacridine derivatives?

A1: The researchers selected this compound as the electron-accepting unit in their acceptor-donor-acceptor (A-D-A) design strategy []. This choice stems from the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups are highly electronegative, making the molecule a strong electron acceptor. This property is crucial for creating the desired electronic push-pull effect within the quinoacridine derivatives, which ultimately contributes to their aggregation-induced red emission properties.

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